1-(cyclopropylcarbonyl)-N-(3,4-dimethoxybenzyl)-3,3-dimethylindoline-5-sulfonamide
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Overview
Description
The compound contains several functional groups, including a sulfonamide, a carbonyl group, and a dimethoxybenzyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, molecular weight, and three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions, while the sulfonamide group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .Scientific Research Applications
Enzyme Inhibition
Sulfonamide compounds have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport. Compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related derivatives exhibit nanomolar inhibitory concentrations against various CA isoenzymes, demonstrating their potential in designing inhibitors for specific CA isoenzymes with implications in treating diseases like glaucoma and cancer. Such studies pave the way for developing targeted therapies with minimal side effects by exploiting the enzyme's structural differences across isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis
Sulfonamide compounds also play a role in chemical synthesis, exemplified by their use in gold-catalyzed cycloisomerization reactions to create complex heterocycles. These reactions underscore the utility of sulfonamide derivatives in synthesizing novel organic compounds with potential applications in material science and drug discovery. The ability to manipulate chemical structures through such catalytic processes highlights the importance of sulfonamide derivatives in organic chemistry research (Miege, Meyer, & Cossy, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-3-8-16(11-13(12)2)28-10-9-17(29)18(26-28)20-25-19(27-30-20)14-4-6-15(7-5-14)21(22,23)24/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRGZVETRGZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one |
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